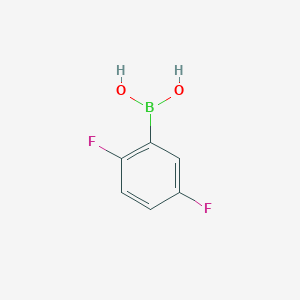

2,5-Difluorophenylboronic acid

Overview

Description

2,5-Difluorophenylboronic acid is a white to light yellow crystalline powder . It is also known as 2,5-Difluorobenzeneboronic acid . It has a linear formula of F2C6H3B(OH)2 and a molecular weight of 157.91 . It is used as a reactant for Suzuki-Miyaura cross-coupling reactions and in the preparation of selective sphingosine phosphate receptor antagonists .

Molecular Structure Analysis

The molecular structure of 2,5-Difluorophenylboronic acid consists of a benzene ring with two fluorine atoms and a boronic acid group attached to it . The SMILES string representation is OB(O)c1cc(F)ccc1F .Chemical Reactions Analysis

2,5-Difluorophenylboronic acid is a useful reagent for Suzuki-Miyaura cross-coupling reactions . It is also used in the preparation of potent and selective sphingosine phosphate receptor antagonists .Physical And Chemical Properties Analysis

2,5-Difluorophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 271.3±50.0 °C at 760 mmHg, and a flash point of 117.9±30.1 °C . It has a molar refractivity of 33.5±0.4 cm3 and a molar volume of 116.8±5.0 cm3 . Its surface tension is 36.2±5.0 dyne/cm .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

2,5-Difluorophenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. It is a powerful tool for the creation of complex organic compounds.

Preparation of Selective Sphingosine Phosphate Receptor Antagonists

This compound is also used in the preparation of selective sphingosine phosphate receptor antagonists . These are drugs that can block the actions of sphingosine-1-phosphate (S1P), a signaling molecule known to regulate a variety of physiological and pathophysiological processes. This has potential applications in the treatment of multiple sclerosis and other autoimmune diseases.

Synthesis of Honokiol Analogs as Angiogenesis Inhibitors

Although not directly mentioned for 2,5-Difluorophenylboronic acid, similar compounds like 3,5-Difluorophenylboronic acid have been used in the synthesis of honokiol analogs as angiogenesis inhibitors . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. Inhibiting this process can be beneficial in treating diseases such as cancer, where the growth of new blood vessels can feed a tumor.

Homo-Coupling Reactions

Again, similar compounds have been used in homo-coupling reactions . These are reactions where two identical species are joined together. This could potentially be an area of application for 2,5-Difluorophenylboronic acid as well.

Enantioselective Borane Reduction of Trifluoroacetophenone

In the same vein, enantioselective borane reduction of trifluoroacetophenone is another reaction where similar compounds have been used . This is a type of reaction that results in the preferential formation of one enantiomer over the other. This could be another potential application for 2,5-Difluorophenylboronic acid.

Mechanism of Action

Target of Action

The primary target of 2,5-Difluorophenylboronic acid is the sphingosine phosphate receptor . This compound is a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists .

Mode of Action

2,5-Difluorophenylboronic acid interacts with its targets through Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2,5-Difluorophenylboronic acid . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is soluble in methanol , which may influence its bioavailability.

Result of Action

The result of the action of 2,5-Difluorophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including potent and selective sphingosine phosphate receptor antagonists . These antagonists function as therapeutic agents for the treatment of influenza infections .

Action Environment

The action of 2,5-Difluorophenylboronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a metal catalyst and operates under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability and reactivity can be affected by the presence of water and oxygen . Therefore, these reactions are often carried out under an inert atmosphere (like argon) and in anhydrous conditions .

Safety and Hazards

2,5-Difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

properties

IUPAC Name |

(2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOJGSDLJNUAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370226 | |

| Record name | 2,5-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193353-34-3 | |

| Record name | 2,5-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)